Methyl 4-(morpholinomethyl)benzoate
Overview
Description
Methyl 4-(morpholinomethyl)benzoate is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 . It is typically stored at room temperature in a sealed, dry environment .
Synthesis Analysis
The synthesis of Methyl 4-(morpholinomethyl)benzoate can be achieved through various methods. One method involves the reaction of methyl 4-(bromomethyl)benzoate with morpholine in the presence of potassium carbonate in acetonitrile at 20°C for 7 hours . Another method involves the reaction of methyl 4-(morpholinomethyl)benzoate with water and sodium hydroxide in methanol at 0-20°C .Molecular Structure Analysis
The InChI code for Methyl 4-(morpholinomethyl)benzoate is 1S/C13H17NO3/c1-16-13(15)12-4-2-11(3-5-12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
Esters, such as Methyl 4-(morpholinomethyl)benzoate, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis
Methyl 4-(morpholinomethyl)benzoate is a liquid or solid or semi-solid substance . The specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Use as an Insecticide
- Summary of Application : Methyl benzoate is a promising, environmentally safe insecticide . It occurs naturally as a metabolite in plants, and its odor is an attractant to some insects .
- Methods of Application : Methyl benzoate can be applied directly to plants infested with pests . It can be used as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
- Results or Outcomes : Since 2016, many studies have shown that methyl benzoate is an effective pesticide against a range of different agricultural, stored product, and urban insect pests . It has been concluded that methyl benzoate is a very promising candidate for use in integrated pest management under either greenhouse or field conditions .
Use in the Preparation of Anti-HIV Agents
- Summary of Application : Methyl 4-(bromomethyl)benzoate, a compound similar to Methyl 4-(morpholinomethyl)benzoate, is used in the preparation of potential anti-HIV agents .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of these experiments are not detailed in the source .
Use in Synthesis of Other Compounds
- Summary of Application : Methyl 4-(morpholinomethyl)benzoate can be used as a starting material or intermediate in the synthesis of other organic compounds .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of these experiments are not detailed in the source .
Use in Local Anesthetics
- Summary of Application : Benzoate compounds, similar to Methyl 4-(morpholinomethyl)benzoate, have been used in the design and synthesis of local anesthetics .
- Methods of Application : The specific methods of application or experimental procedures involve alkylation, esterification, and further alkylation .
- Results or Outcomes : The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests. The results showed that some of the synthesized compounds had a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .
Use in Quality Control
- Summary of Application : Methyl 4-(morpholinomethyl)benzoate can be used in quality control processes .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of these experiments are not detailed in the source .
Use in Research
- Summary of Application : Methyl 4-(morpholinomethyl)benzoate can be used in research settings . It can be used as a starting material or intermediate in the synthesis of other organic compounds .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of these experiments are not detailed in the source .
Safety And Hazards
Methyl 4-(morpholinomethyl)benzoate is classified under the GHS07 category . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 4-(morpholin-4-ylmethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)12-4-2-11(3-5-12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENXYLLXQAOUJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440394 | |
Record name | methyl 4-(morpholinomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(morpholinomethyl)benzoate | |
CAS RN |
68453-56-5 | |
Record name | Benzoic acid, 4-(4-morpholinylmethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68453-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 4-(morpholinomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-(morpholin-4-ylmethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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